喹喔啉-6-碳酰肼

描述

Synthesis Analysis

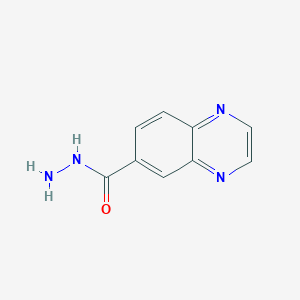

The synthesis of quinoxaline-6-carbohydrazide derivatives involves various chemical strategies, including the linkage of different substituted phenylhydrazone groups to the quinoxaline scaffold. For example, Mao Zhang et al. (2014) synthesized a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, highlighting the diverse synthetic pathways explored for creating quinoxaline-6-carbohydrazide derivatives with enhanced antifungal and antioxidant activities (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbohydrazide derivatives is critical for their biological activity. Structural confirmation is typically achieved through various spectroscopic methods, including NMR, MS, and X-ray crystallography. For instance, the structure-activity relationship (SAR) studies provide insights into how different substitutions on the quinoxaline core affect biological activity and stability (Zhang et al., 2014).

Chemical Reactions and Properties

Quinoxaline-6-carbohydrazide and its derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential biological activities. These reactions include cyclocondensation, alkylation, and hydrazinolysis, leading to the formation of compounds with diverse chemical properties and biological activities. For example, Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives through reactions with phenyl isothiocyanate and carbon disulfide, demonstrating the versatility of quinoxaline-6-carbohydrazide in chemical transformations (Aleksanyan & Hambardzumyan, 2019).

科学研究应用

α-葡萄糖苷酶抑制剂用于糖尿病治疗

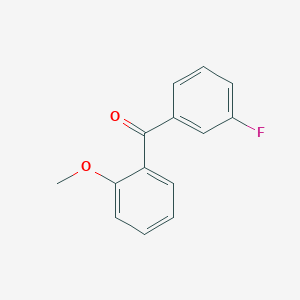

喹喔啉-6-碳酰肼衍生物已被设计和合成作为有效的α-葡萄糖苷酶抑制剂,在治疗糖尿病中至关重要。 这些抑制剂在控制II型糖尿病中发挥重要作用,通过阻止碳水化合物转化为葡萄糖来控制血糖水平 . 其中,具有3-氟苯基部分的衍生物活性最强,表现出竞争性抑制,表明其作为有效的抗糖尿病药物的潜力 .

分子对接研究

喹喔啉-6-碳酰肼衍生物的分子对接研究提供了对其与生物靶标相互作用的见解。 这些研究有助于理解化合物在酶活性位点的结合模式,这对于合理设计新药至关重要 . 计算机模拟评估与实验结果高度吻合,使这些衍生物成为进一步药物开发的有希望的候选者 .

作用机制

Target of Action

Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

Quinoxaline-6-carbohydrazide interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting α-glucosidase, quinoxaline-6-carbohydrazide affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .

Result of Action

The primary result of quinoxaline-6-carbohydrazide’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .

安全和危害

生化分析

Biochemical Properties

Quinoxaline-6-carbohydrazide has been identified as a potential α-glucosidase inhibitor . α-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, converting oligosaccharides and disaccharides into monosaccharides . The inhibitory activity of Quinoxaline-6-carbohydrazide on this enzyme suggests that it could potentially interact with this enzyme and alter its function .

Cellular Effects

While specific cellular effects of Quinoxaline-6-carbohydrazide are not fully explored, its role as an α-glucosidase inhibitor suggests that it could influence cellular processes related to carbohydrate metabolism . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the breakdown of carbohydrates within cells, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of Quinoxaline-6-carbohydrazide is primarily related to its inhibitory effect on α-glucosidase . It is suggested that Quinoxaline-6-carbohydrazide may bind to the active site of the enzyme, thereby inhibiting its function

Metabolic Pathways

Quinoxaline-6-carbohydrazide’s involvement in metabolic pathways is primarily associated with its potential role as an α-glucosidase inhibitor . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the metabolic pathway of carbohydrate digestion .

属性

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

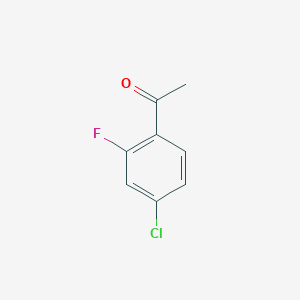

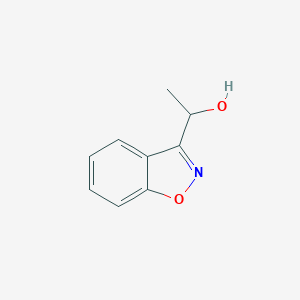

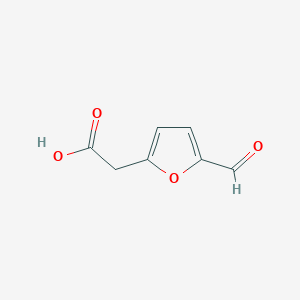

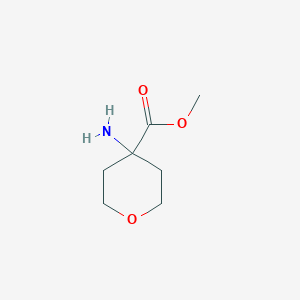

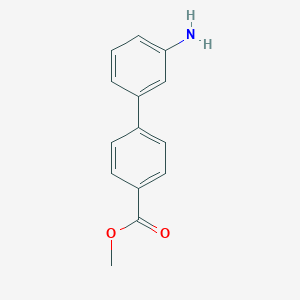

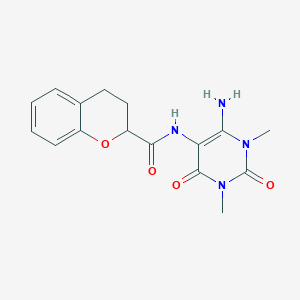

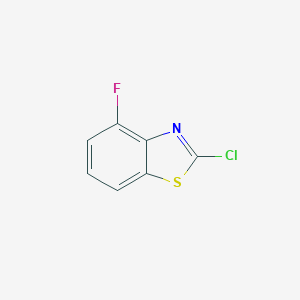

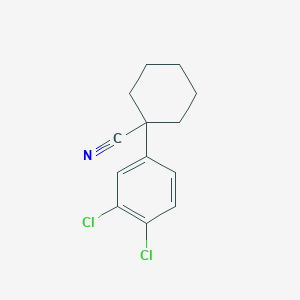

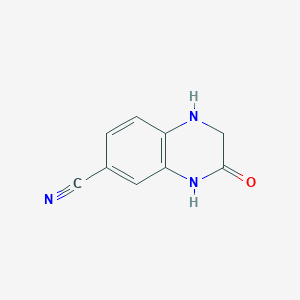

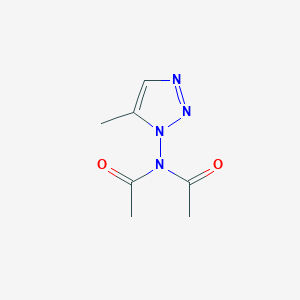

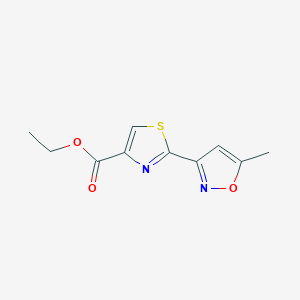

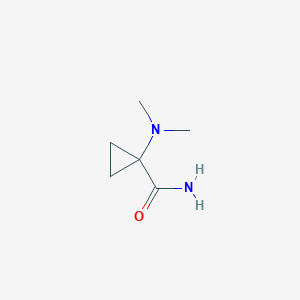

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)